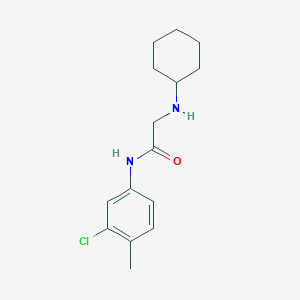

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide

Description

Introduction

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide stands as a notable member of the acetamide family, characterized by its distinctive structural framework that incorporates both aromatic and cyclic aliphatic components. The compound features a chloro-substituted methylphenyl group linked through an acetamide bridge to a cyclohexylamino moiety, creating a molecular architecture that exhibits both hydrophobic and hydrophilic characteristics. This dual nature contributes to its potential utility in various chemical and biological applications.

The compound belongs to the broader classification of substituted acetamides, which are known for their diverse biological activities and synthetic versatility. The presence of the 3-chloro-4-methylphenyl substituent introduces specific electronic and steric properties that influence the molecule's overall reactivity and interaction patterns. Furthermore, the cyclohexylamino group provides conformational flexibility and additional sites for potential molecular interactions.

Research interest in this compound stems from its unique structural features that combine aromatic substitution patterns with cyclic amine functionality. The systematic study of such compounds contributes to understanding structure-activity relationships in medicinal chemistry and provides insights into molecular design principles for pharmaceutical applications. The compound's chemical identity has been established through comprehensive characterization studies, with definitive structural confirmation provided through multiple analytical techniques.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWTYBWEKQQWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322444 | |

| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332908-84-6 | |

| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Acylation

This method involves the direct acylation of cyclohexylamine with 3-chloro-4-methylphenylacetyl chloride.

Reagents :

- Cyclohexylamine

- 3-chloro-4-methylphenylacetyl chloride

- Base (e.g., triethylamine)

-

- Dissolve cyclohexylamine in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine to neutralize HCl generated during the reaction.

- Slowly add the acyl chloride while stirring at room temperature.

- Allow the reaction to proceed for several hours before quenching with water.

Yield and Purity : Typically yields around 70-80% with necessary purification steps involving recrystallization.

Method 2: Two-Step Synthesis

This method utilizes a two-step process involving intermediate formation.

Step 1: Synthesis of Intermediate

Step 2: Acylation

Yield and Purity : This method may achieve higher purity due to isolation of intermediates, typically yielding around 85%.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity Level | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acylation | Single-step | 70-80 | Moderate | Simplicity | Lower yield and potential impurities |

| Two-Step Synthesis | Two-step | ~85 | Higher | Higher purity | More complex and time-consuming |

Research Findings

Recent studies have indicated that variations in reaction conditions, such as temperature and solvent choice, can significantly impact both yield and purity of this compound. For instance, using polar aprotic solvents has been shown to enhance nucleophilicity during acylation reactions, leading to improved yields. Additionally, employing microwave-assisted synthesis has been reported to reduce reaction times while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide exhibit potential antidepressant and anxiolytic effects. The compound's structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders. Studies have shown that modifications to the cyclohexyl group can enhance these effects, leading to improved efficacy in preclinical models .

1.2 Pain Management

The compound has also been investigated for its analgesic properties. Its mechanism involves the modulation of pain pathways through the inhibition of specific receptors involved in pain transmission. Research has demonstrated that certain derivatives can significantly reduce pain responses in animal models, suggesting potential applications in developing new pain relief medications .

Material Science

2.1 Polymer Chemistry

this compound has been utilized as a monomer in polymer synthesis. Its unique chemical structure allows for the production of polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for use in high-performance materials suitable for various industrial applications, including coatings and composites .

2.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its application in drug delivery systems. By modifying the compound’s structure, researchers have developed nanoparticles that can encapsulate therapeutic agents, improving their solubility and bioavailability. This application is particularly relevant in targeted therapy for cancer treatment, where precise drug delivery is crucial .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide ()

- Structure: Features a 3-chloro-4-fluorophenyl group and a methylsulfonyl-modified cyclohexylamino moiety.

- The methylsulfonyl group may improve metabolic stability but reduce solubility .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

- Structure: Replaces the cyclohexylamino group with a naphthalene ring.

- Impact: The bulky naphthalene system introduces significant steric hindrance, as evidenced by a dihedral angle of 60.5° between aromatic rings, which may limit conformational flexibility compared to the cyclohexylamino group in the target compound .

N-(3-Chloro-4-methylphenyl)acetamide ()

- Structure: Lacks the cyclohexylamino group, simplifying the structure to a basic acetamide.

- Impact: The absence of the cyclohexylamino moiety likely reduces hydrogen-bonding capacity and solubility, highlighting the importance of this group in the target compound’s physicochemical profile .

Cyclohexylamino Modifications

Cyclohexyl Sulfonamide Derivatives ()

- Examples : Compounds II-5 to II-10 and II-24 to II-28 feature sulfonamide-linked cyclohexyl groups with diverse aryl substitutions (e.g., trifluoromethyl, bromo, fluoro).

- Physical Properties :

Heterocyclic Analogs

Benzothiazole Derivatives ()

- Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives.

- Impact: The benzothiazole core introduces a rigid heterocyclic system, contrasting with the flexible cyclohexylamino group in the target compound. Methoxy and trifluoromethyl groups may enhance lipophilicity and membrane permeability .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Chloro Group : The presence of the chlorine atom at the 3-position of the phenyl ring often enhances biological activity.

- Cyclohexylamino Group : This moiety contributes to the lipophilicity and binding affinity of the compound.

- Acetamide Functionality : This group plays a crucial role in the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that acetamides with various substitutions can demonstrate varying levels of activity against gram-positive and gram-negative bacteria, as well as fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 1.56 | Candida krusei |

| Compound B | 0.78 | Candida albicans |

| This compound | TBD | TBD |

The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced activity against specific strains of fungi like Candida species .

Enzyme Inhibition

This compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways, particularly in diabetes management. Inhibition studies have shown promising results against:

- α-Amylase

- α-Glucosidase

- Aldose Reductase

These enzymes are critical in carbohydrate metabolism and glucose regulation, making their inhibition a valuable target for therapeutic intervention in diabetes mellitus .

Cytotoxicity Studies

Cytotoxicity assays using MTT have been employed to assess the safety profile of this compound. Preliminary results indicate that at effective concentrations, this compound exhibits low toxicity towards human cell lines, suggesting a favorable therapeutic index .

Study 1: Antifungal Activity

In a study focused on antifungal agents, derivatives of acetamides were synthesized and tested against various Candida strains. The results showed that compounds with a chloro substitution at the para position demonstrated enhanced antifungal activity compared to their non-substituted counterparts. This reinforces the hypothesis that electron-withdrawing groups can significantly influence biological activity .

Study 2: Diabetes Management

Another study evaluated the inhibitory effects of acetamide derivatives on α-glucosidase and aldose reductase. The findings suggested that modifications to the cyclohexyl group could optimize binding interactions at the active sites of these enzymes, potentially leading to more effective treatments for diabetes .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide?

Answer:

A common approach involves coupling an acyl chloride derivative with a substituted aniline. For example:

- React 2-chloroacetyl chloride with 3-chloro-4-methylaniline in dichloromethane (DCM) at 273 K, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- For the cyclohexylamino moiety, introduce the cyclohexylamine group via nucleophilic substitution or reductive amination, followed by purification via column chromatography.

Key Considerations: Monitor reaction progress using TLC or HPLC, and optimize solvent polarity for crystallization (e.g., slow evaporation in toluene or ethyl acetate) .

Basic: How can the crystal structure of this compound be resolved experimentally?

Answer:

Use single-crystal X-ray diffraction (SC-XRD):

Crystallization: Grow crystals via slow evaporation in toluene or DCM/hexane mixtures.

Data Collection: Collect diffraction data at low temperature (100 K) to reduce thermal motion.

Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

Refinement: Refine using SHELXL with restraints for disordered cyclohexyl groups. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice .

Note: For poor-quality crystals, consider synchrotron radiation or twinning analysis in SHELX .

Basic: What computational methods are suitable for predicting electronic properties and reactivity?

Answer:

- DFT Calculations: Use Gaussian or ORCA with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) using AMBER or GROMACS to assess stability and aggregation tendencies.

Validation: Compare computed IR spectra with experimental FTIR data to confirm functional group assignments .

Advanced: How can researchers address low diffraction quality or disorder in the cyclohexyl group during crystallography?

Answer:

- Disorder Modeling: Split the cyclohexyl ring into two or more positions with occupancy refinement in SHELXL. Apply geometric restraints (e.g., DFIX, SIMU) to maintain bond lengths and angles .

- Data Collection: Use high-resolution detectors (e.g., DECTRIS Pilatus) to improve signal-to-noise ratios.

- Alternative Techniques: If disorder persists, employ powder XRD with Rietveld refinement or solid-state NMR (e.g., C CP/MAS) to probe local symmetry .

Advanced: What contradictions exist in reported bioactivity data, and how can they be resolved?

Answer:

- Case Study: While N-(3-chloro-4-methylphenyl)acetamide derivatives show avicidal activity in bird repellants, inconsistent LD values arise from variations in substituent positioning (e.g., 3-chloro vs. 4-chloro isomers) .

- Resolution:

Advanced: How to resolve discrepancies between spectral data (NMR, MS) and predicted structures?

Answer:

- 2D NMR: Use HSQC and HMBC to confirm connectivity between the chloro-methylphenyl and cyclohexylamino groups.

- X-ray Validation: Compare experimental bond lengths/angles with SC-XRD data to rule out tautomerism or stereochemical errors .

- High-Resolution MS: Confirm the molecular ion ([M+H]) with <5 ppm mass error to verify purity and stoichiometry .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

- Catalysis: Screen palladium or copper catalysts for Buchwald-Hartwig amination to couple the cyclohexylamine and acetamide moieties.

- Microwave Assistance: Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .

- Green Chemistry: Substitute DCM with cyclopentyl methyl ether (CPME) or ethyl acetate for safer solvent systems .

Advanced: How to analyze non-covalent interactions (e.g., π-stacking, hydrogen bonding) in this compound?

Answer:

- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···π, N–H···O) from SC-XRD data .

- Thermal Analysis: Perform DSC/TGA to correlate melting points with lattice stability. Hydrogen-bonded networks often increase melting points by 20–30°C compared to disordered analogs .

Advanced: What are the challenges in characterizing metabolic pathways of this compound in biological systems?

Answer:

- Metabolite ID: Use LC-HRMS/MS with isotopic labeling (-acetamide) to track hydrolysis products (e.g., cyclohexylamine).

- Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Advanced: How to reconcile theoretical vs. experimental dipole moments?

Answer:

- Solvent Effects: Compute dipole moments using the polarizable continuum model (PCM) for solvents like DMSO or water, which reduce discrepancies caused by dielectric screening .

- Conformational Sampling: Perform MD simulations to account for flexible cyclohexyl groups, which alter dipole orientations in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.